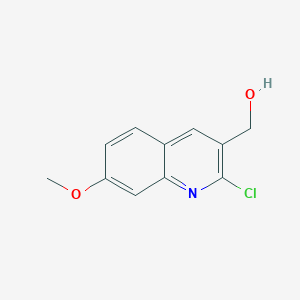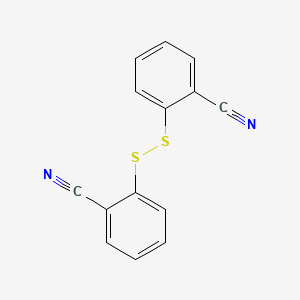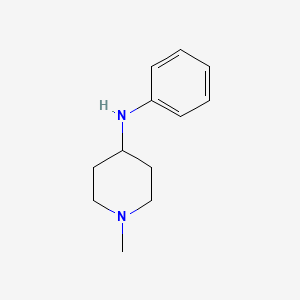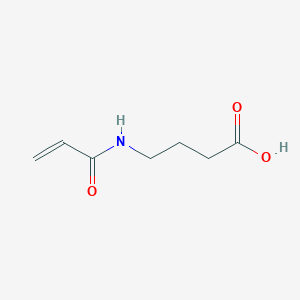
4-Acrylamidobutyric acid
Vue d'ensemble
Description
4-Acrylamidobutyric acid (4-ABA) is a synthetic, water-soluble, monomeric compound that has been widely used in a variety of scientific research applications due to its unique properties. 4-ABA is a polyfunctional acid that is highly reactive, and its polyfunctional nature allows it to be used in a variety of applications. 4-ABA is a versatile compound that can be used in various applications, including polymer synthesis, drug delivery, and biotechnology. Furthermore, 4-ABA has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for researchers. In
Applications De Recherche Scientifique
Antibacterial Properties of 4-Aminocinnamic Acid-Modified Cellulose Fibers
- Methods of Application: Cellulose fibers are first modified by sodium periodate to generate dialdehyde cellulose fibers. Then, the 4-aminocinnamic acid is chemically grafted onto these fibers through a Schiff base reaction .
- Results: The modified fibers exhibited excellent antibacterial activity against S. aureus and E. coli, with inhibition ratios greater than 99.6% and 99.0%, respectively . They also showed long-term antibacterial effectiveness, maintaining a 99% antibacterial ratio after two months of exposure to the air environment .
Synthesis and Biological Application of Polylactic Acid
- Application Summary: Polylactic acid, also known as polylactide, is a degradable and environmentally friendly polymer. It has good biocompatibility and biodegradability, and has been approved by the U.S. Food and Drug Administration (FDA) as a biomedical material .
- Methods of Application: Lactic acid, as a synthetic raw material of polylactic acid, can only be obtained by sugar fermentation . Polylactic acid has good physical properties, and its modification can optimize its properties to a certain extent .
- Results: Polylactic acid blocks and blends play significant roles in drug delivery, implants, and tissue engineering to great effect .
Butyric and Citric Acids and Their Salts in Poultry Nutrition
- Application Summary: This review summarizes the discovery of butyric acid (BA), citric acid (CA) and their salt forms, molecular structure and properties, metabolism, biological functions and their applications in poultry nutrition .
- Methods of Application: The exact methods of application are not detailed in the available information. However, it’s likely that these compounds are added to poultry feed to enhance nutrition .
- Results: The research findings about BA, CA and their salts on rats, pigs and humans are also briefly reviewed .
Propriétés
IUPAC Name |
4-(prop-2-enoylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-6(9)8-5-3-4-7(10)11/h2H,1,3-5H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXLABUVDQYDHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50314821 | |
| Record name | 4-ACRYLAMIDOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50314821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acrylamidobutyric acid | |
CAS RN |
53370-87-9 | |
| Record name | NSC288739 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-ACRYLAMIDOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50314821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(prop-2-enamido)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



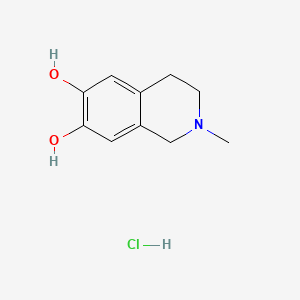

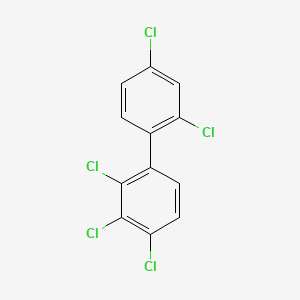
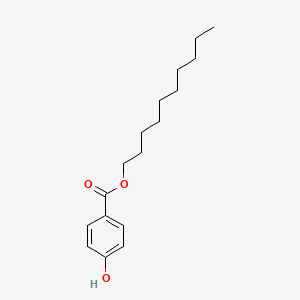
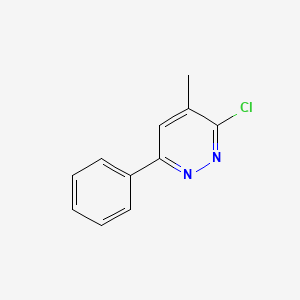
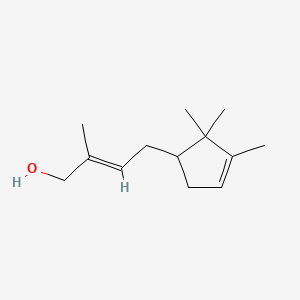
![Acetamide, N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B1595227.png)
![Dinaphtho[2,3-b:2',3'-d]furan](/img/structure/B1595230.png)
![Spiro[bicyclo[3.2.0]hept-2-ene-6,2'-[1,3]dioxolane]](/img/structure/B1595231.png)

